Sucrose-d6
Description
Sucrose-d6 (CAS: 955943-30-3), also known as β-D-Fructofuranosyl α-D-Glucopyranoside-d6, is a deuterated isotopologue of sucrose in which six hydrogen atoms at the 1,1,6,6,6’,6’ positions are replaced with deuterium. This stable isotope-labeled compound is widely used as an internal standard in metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to trace sucrose uptake, degradation, and isotopic dilution in biological systems . Its molecular formula is C₁₂H₁₄D₆O₁₁, with a molecular weight of approximately 348.3 g/mol (calculated by adding six deuterium atoms to sucrose’s base molecular weight of 342.3 g/mol).
Properties
Molecular Formula |
C12H22O11 |
|---|---|
Molecular Weight |
348.33 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2,5-bis[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]oxy-6-[dideuterio(hydroxy)methyl]oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1/i1D2,2D2,3D2 |
InChI Key |
CZMRCDWAGMRECN-VDUDFNQTSA-N |
Isomeric SMILES |
[2H]C([2H])([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)C([2H])([2H])O)O)O)C([2H])([2H])O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sucrose-d6 typically involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent. One common method is the catalytic exchange reaction using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective replacement of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient deuteration. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for research applications.
Chemical Reactions Analysis
Types of Reactions: Sucrose-d6 undergoes similar chemical reactions as regular sucrose, including hydrolysis, oxidation, and glycosylation. The presence of deuterium atoms can influence the reaction kinetics and mechanisms, making it a valuable tool for studying reaction pathways.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its constituent monosaccharides, glucose-d6 and fructose-d6.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can oxidize this compound, leading to the formation of various oxidation products.
Glycosylation: this compound can participate in glycosylation reactions to form glycosides, which are useful in the synthesis of complex carbohydrates.
Major Products: The major products formed from these reactions include deuterated glucose and fructose, as well as various glycosides and oxidation products. The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Sucrose-d6 is widely used in NMR spectroscopy to study the structure and dynamics of carbohydrates. The deuterium atoms provide distinct NMR signals, allowing researchers to investigate molecular interactions and conformational changes.
Biology: In metabolic studies, this compound serves as a tracer to monitor the metabolic pathways of sucrose in living organisms. It helps in understanding the role of sucrose in energy production, storage, and utilization.
Medicine: this compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of sucrose and its derivatives in the human body. It aids in the development of therapeutic agents and dietary supplements.
Industry: In the food industry, this compound is employed to study the stability and degradation of sucrose in various food products. It helps in optimizing processing conditions and improving product shelf life.
Mechanism of Action
The mechanism of action of Sucrose-d6 is similar to that of regular sucrose. It is hydrolyzed by enzymes such as sucrase to release glucose-d6 and fructose-d6, which are then absorbed and metabolized by the body. The deuterium atoms do not significantly alter the biochemical pathways but provide valuable insights into the reaction mechanisms and metabolic processes.
Comparison with Similar Compounds
Sucrose-d6 vs. Sucralose-d6
Structural and Chemical Properties
| Property | This compound | Sucralose-d6 (CAS: 1459161-55-7) |
|---|---|---|
| Molecular Formula | C₁₂H₁₄D₆O₁₁ | C₁₂H₁₃D₆Cl₃O₈ |
| Molecular Weight | ~348.3 g/mol | 403.66 g/mol |
| Deuteration Sites | 1,1,6,6,6’,6’ positions | Methyl-d2 and hydroxymethyl-d2 groups |
| Functional Groups | Natural sucrose backbone | Chlorinated (3 Cl atoms) and deuterated artificial sweetener |
| Purity | Not specified (assumed >95% HPLC) | >95% (HPLC) |
| Storage | -20°C | -20°C |
Key Differences :
- Structural Modifications : this compound retains sucrose’s natural structure but with deuterium labeling, whereas Sucralose-d6 is a chlorinated derivative with three chlorine atoms replacing hydroxyl groups, combined with deuterium substitution .
- Applications :
- This compound is primarily used in metabolic pathway analysis, such as tracking carbohydrate utilization in plants or humans .
- Sucralose-d6 serves as a tracer for studying the pharmacokinetics and environmental persistence of the artificial sweetener sucralose, which is resistant to metabolic breakdown .
This compound vs. Non-Deuterated Sucrose
| Property | This compound | Non-Deuterated Sucrose (CAS: 57-50-1) |
|---|---|---|
| Molecular Weight | ~348.3 g/mol | 342.3 g/mol |
| Isotopic Labeling | Six deuterium atoms | None |
| Detection Sensitivity | Enhanced in MS/NMR due to D-labeling | Lower sensitivity in isotopic tracing |
| Cost | High (e.g., 5 mg = €296) | Low (commodity pricing) |
Key Differences :
- Analytical Utility: The deuterium in this compound enables precise quantification in complex matrices (e.g., blood, soil) via isotope dilution mass spectrometry, avoiding interference from endogenous sucrose .
This compound in Metabolic Studies
- Plant Biology : Used to quantify sucrose transport rates in Arabidopsis thaliana, revealing phloem loading mechanisms .
- Human Metabolism: Traced sucrose digestion in clinical trials, distinguishing dietary sucrose from endogenous sources in glucose metabolism studies .
Sucralose-d6 in Environmental and Toxicological Research
- Environmental Persistence : Deuterated sucralose aids in detecting residual sweetener in wastewater, demonstrating resistance to degradation in aquatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
